2-Bromo-6-chloro-N-methylpyridin-3-amine CAS 1256836-74-4 properties
2-Bromo-6-chloro-N-methylpyridin-3-amine CAS 1256836-74-4 properties
Topic: 2-Bromo-6-chloro-N-methylpyridin-3-amine (CAS 1256836-74-4) Properties Content Type: Technical Guide / Whitepaper
CAS: 1256836-74-4 Formula: C₆H₆BrClN₂ Molecular Weight: 221.48 g/mol [1][2]
Executive Summary
2-Bromo-6-chloro-N-methylpyridin-3-amine is a highly specialized, polyhalogenated heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and complex pharmaceutical intermediates. Its value lies in its orthogonal reactivity profile : the presence of three distinct functional handles—a C2-bromide, a C6-chloride, and a C3-secondary amine—allows for sequential, regioselective functionalization. This guide analyzes its physicochemical properties, synthetic utility, and strategic application in medicinal chemistry.
Physicochemical Properties
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for this specific scaffold.
| Property | Value | Context/Significance |
| Physical State | Solid (Off-white to pale yellow) | Typical for aminohalopyridines; susceptible to oxidation upon prolonged air exposure. |
| Melting Point | 68–72 °C (Predicted) | Low melting point suggests high lattice energy is disrupted by the N-methyl group compared to the primary amine analog. |
| Boiling Point | 298.3 ± 35.0 °C (760 mmHg) | High boiling point requires vacuum distillation for purification if not solid. |
| pKa (Base) | ~2.5 (Pyridine N) | The electron-withdrawing halogens (Br, Cl) significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |
| logP | 2.34 ± 0.32 | Moderate lipophilicity; suitable for CNS-penetrant drug scaffolds. |
| Polar Surface Area | 37.1 Ų | Low TPSA indicates good membrane permeability potential. |
| Solubility | DMSO, DCM, Methanol | Poor water solubility; requires organic co-solvents for reaction. |
Synthetic Utility & Reactivity Profile
The core value of CAS 1256836-74-4 is its ability to undergo sequential cross-coupling reactions . The electronic differentiation between the C2-Br and C6-Cl bonds, combined with the directing effects of the C3-amino group, dictates the synthetic strategy.
Orthogonal Halogen Reactivity
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Site A (C2-Br): The most reactive site for Palladium-catalyzed oxidative addition. The proximity to the pyridine nitrogen lowers the activation energy for insertion, making it the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Site B (C6-Cl): Less reactive towards Pd(0). Typically remains intact during C2 functionalization, serving as a latent handle for subsequent derivatization (e.g., SNAr or high-temperature coupling).
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Site C (N-Methyl): The secondary amine is a weak nucleophile but can be acylated or sulfonylated. The methyl group prevents the formation of primary amides, modulating H-bond donor capability.
Visualization of Reaction Logic
The following diagram illustrates the decision tree for functionalizing this scaffold.
Caption: Logical workflow for the sequential functionalization of CAS 1256836-74-4, highlighting the reactivity hierarchy (Br > Cl).
Experimental Protocols
These protocols are adapted from high-yield methodologies for analogous polyhalogenated aminopyridines, ensuring self-validating checks (TLC/LCMS).
Protocol A: Regioselective Suzuki Coupling at C2
Objective: Install an aryl group at the 2-position while preserving the 6-chloro handle.
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Setup: In a nitrogen-flushed reaction vial, combine CAS 1256836-74-4 (1.0 equiv), Arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).
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Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration).
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Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Note: Bidentate ligands like dppf prevent chelation-induced deactivation by the free amine.
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Reaction: Heat to 80 °C for 4–6 hours.
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Validation (In-Process Control):
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TLC: Monitor disappearance of starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of blue-fluorescent product.
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LCMS: Confirm mass shift [M+H]⁺ = MW(Start) - Br + Aryl. Watch for bis-coupling (M + 2*Aryl), which indicates temperature was too high.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6
Objective: Displace the C6-chloride with a secondary amine (e.g., morpholine) after C2 functionalization.
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Rationale: The C6-position is activated by the pyridine nitrogen but deactivated by the electron-donating C3-amino group. Harsh conditions are required unless the C2-substituent is electron-withdrawing.
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Conditions: Dissolve the C2-substituted intermediate in NMP or DMSO. Add excess nucleophile (3–5 equiv) and DIPEA (3 equiv).
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Reaction: Microwave irradiation at 120–140 °C for 30–60 minutes.
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Validation: Monitor for the loss of the chlorine isotope pattern (3:1 ratio) in MS.
Medicinal Chemistry Applications
Kinase Inhibitor Design (Hinge Binding)
The 2-amino-3-substituted pyridine motif is a classic "hinge binder" in kinase drug discovery.
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Donor-Acceptor Motif: The Pyridine N (Acceptor) and the 3-NHMe (Donor) can form a bidentate hydrogen bond network with the ATP-binding pocket of kinases (e.g., residue Met in the hinge region).
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Methyl Effect: The N-methyl group forces the substituent into a specific conformation, potentially improving selectivity over non-methylated analogs by clashing with "gatekeeper" residues in off-target kinases.
PROTAC Linker Attachment
The C6-chloro position provides an ideal exit vector for attaching linkers in Proteolysis Targeting Chimeras (PROTACs). Because it points away from the ATP-binding cleft (solvent-exposed), modifying this position rarely disrupts the primary binding affinity.
References
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Ambeed. (2024).[3] Product Datasheet: 2-Bromo-6-chloro-N-methylpyridin-3-amine (CAS 1256836-74-4).[1][2][4][5] Retrieved from
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Foundational text on Pyridine reactivity and halogen selectivity).
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.
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Enamine. (2024). Building Blocks Collection: Halogenated Aminopyridines. Retrieved from
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for N-methyl and pyridine scaffold utility).
Sources
- 1. 1256836-74-4|2-Bromo-6-chloro-N-methylpyridin-3-amine| Ambeed [ambeed.com]
- 2. Buy 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one (EVT-3116728) | 1797142-76-7 [evitachem.com]
- 3. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]
- 4. 2-Bromo-6-chloro-N-methylpyridin-3-amine - CAS:1256836-74-4 - 阿镁生物 [amaybio.com]
- 5. 2-溴-6-氯-N-甲基吡啶-3-胺 | 2-Bromo-6-chloro-N-methylpyridin-3- | 1256836-74-4 - 乐研试剂 [leyan.com]
